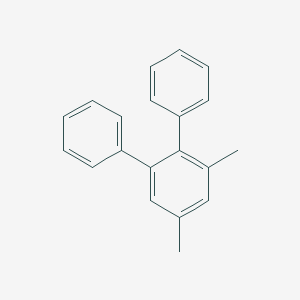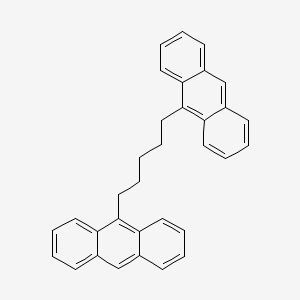
9,9'-(Pentane-1,5-diyl)dianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(9-anthryl)pentane is an organic compound with the molecular formula C33H28 It consists of two anthracene units connected by a pentane chain
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(9-anthryl)pentane can be synthesized through a multi-step process. One common method involves the reaction of anthracene-9-carbaldehyde with acetone in the presence of potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of 1,5-bis(9-anthryl)-1,4-pentadien-3-one. This intermediate is then reduced using zinc dust in acetic acid to yield 1,5-bis(9-anthryl)pentane .
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(9-anthryl)pentane are not well-documented, the synthesis process described above can be scaled up for larger production. The use of common reagents and solvents makes it feasible for industrial applications.
化学反応の分析
Types of Reactions
1,5-Bis(9-anthryl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the intermediate pentadienone to the final product.
Substitution: Electrophilic substitution reactions can occur on the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc dust in acetic acid is used for the reduction of the intermediate.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinones
Reduction: 1,5-Bis(9-anthryl)pentane
Substitution: Brominated or nitrated anthracene derivatives
科学的研究の応用
1,5-Bis(9-anthryl)pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 1,5-Bis(9-anthryl)pentane is primarily related to its ability to interact with other molecules through π-π stacking interactions. The anthracene units can engage in these interactions, making the compound useful in studying molecular recognition and self-assembly processes. Additionally, its fluorescence properties allow it to be used as a probe in various biochemical assays .
類似化合物との比較
Similar Compounds
1,5-Bis(pyren-1-yl)pentane: Similar structure but with pyrene units instead of anthracene.
1,5-Bis(naphthyl)pentane: Contains naphthalene units instead of anthracene.
Uniqueness
1,5-Bis(9-anthryl)pentane is unique due to its specific anthracene units, which provide distinct electronic and fluorescence properties. These properties make it particularly useful in applications requiring strong π-π interactions and fluorescence .
特性
CAS番号 |
74589-96-1 |
|---|---|
分子式 |
C33H28 |
分子量 |
424.6 g/mol |
IUPAC名 |
9-(5-anthracen-9-ylpentyl)anthracene |
InChI |
InChI=1S/C33H28/c1(2-20-32-28-16-8-4-12-24(28)22-25-13-5-9-17-29(25)32)3-21-33-30-18-10-6-14-26(30)23-27-15-7-11-19-31(27)33/h4-19,22-23H,1-3,20-21H2 |
InChIキー |
JGVAYZFWBYRTMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


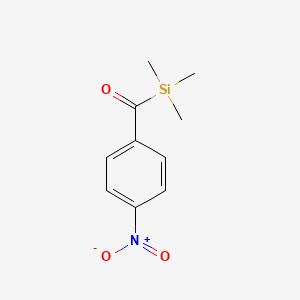
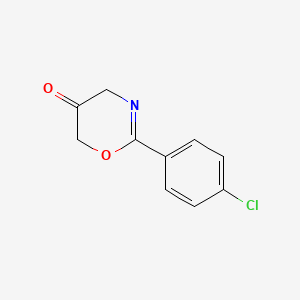
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
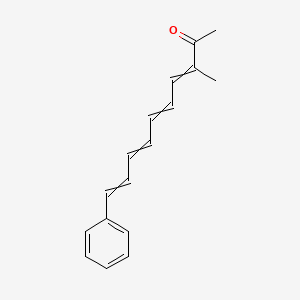
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
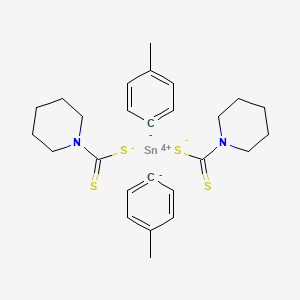
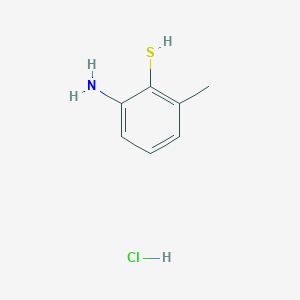

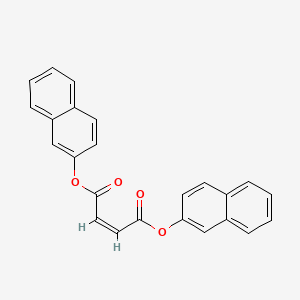

![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
